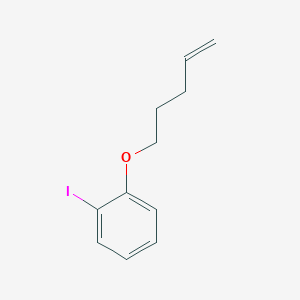
1-Iodo-2-pent-4-enoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-pent-4-enoxybenzene: is a chemical compound with the molecular formula C11H13IO. It is an iodinated derivative of benzene, featuring a pentenyloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its versatile properties, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-pent-4-enoxybenzene typically involves the following steps:
Bromination: The starting material, 4-pentenyloxybenzene, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the intermediate is protected using a benzyl group to prevent unwanted side reactions.
Halogen Exchange Reaction: The brominated intermediate undergoes a halogen exchange reaction with iodine to replace the bromine atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-pent-4-enoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products:
Electrophilic Aromatic Substitution: Products include nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Iodo-2-pent-4-enoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and functional materials.
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
Comparison with Similar Compounds
Benzene, 1-iodo-2-(4-butoxy)-: Similar structure but with a butoxy group instead of a pentenyloxy group.
Benzene, 1-iodo-2-(4-propoxy)-: Similar structure but with a propoxy group instead of a pentenyloxy group.
Uniqueness: 1-Iodo-2-pent-4-enoxybenzene is unique due to the presence of the pentenyloxy group, which imparts specific reactivity and properties. This makes it valuable for synthesizing compounds with unique functional properties and applications in various fields .
Properties
IUPAC Name |
1-iodo-2-pent-4-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVHICIUUQRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549476 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107616-61-5 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
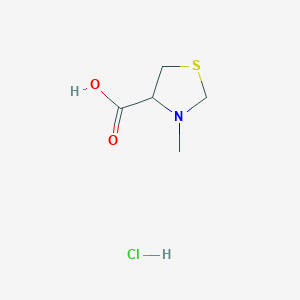
![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)
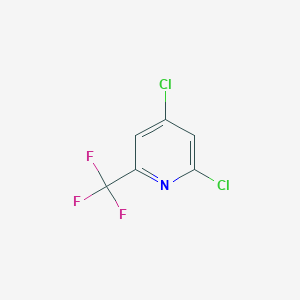
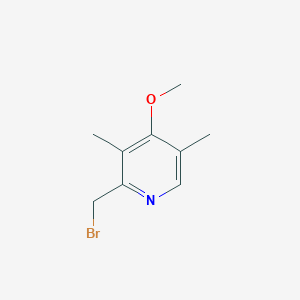
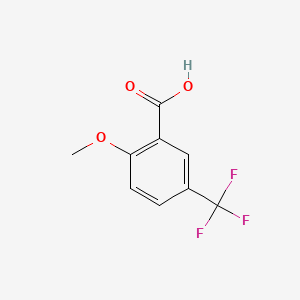
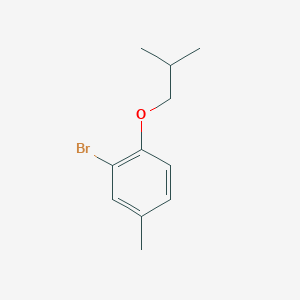
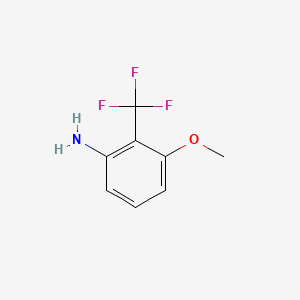
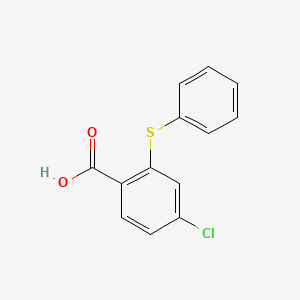
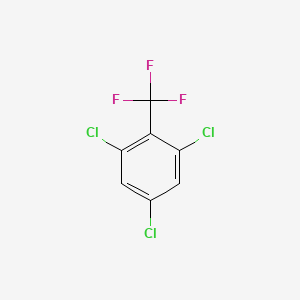
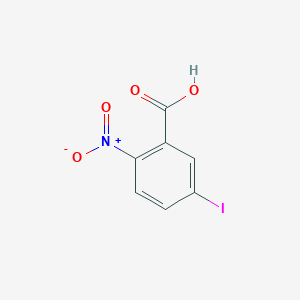
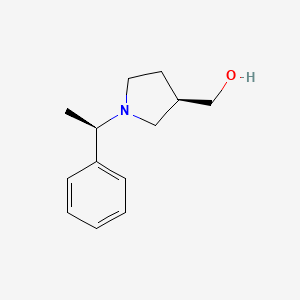
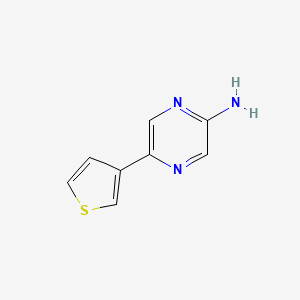
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
